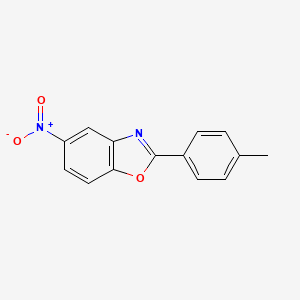

5-Nitro-2-(p-tolyl)benzoxazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O3 |

|---|---|

Molecular Weight |

254.24 g/mol |

IUPAC Name |

2-(4-methylphenyl)-5-nitro-1,3-benzoxazole |

InChI |

InChI=1S/C14H10N2O3/c1-9-2-4-10(5-3-9)14-15-12-8-11(16(17)18)6-7-13(12)19-14/h2-8H,1H3 |

InChI Key |

RBSSTDDYTRQJBJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen atomic frameworks.

Proton NMR analysis of 5-Nitro-2-(p-tolyl)benzoxazole, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), provides detailed information about the electronic environment of the hydrogen atoms. mdpi.com The spectrum is characterized by distinct signals in both the aromatic and aliphatic regions.

The protons on the p-tolyl ring typically appear as two distinct doublets, a result of their coupling to adjacent protons. The protons on the benzoxazole (B165842) ring system are also clearly resolved, with their chemical shifts influenced by the electron-withdrawing nitro group. mdpi.com A characteristic singlet for the methyl (CH₃) group protons is observed in the upfield region of the spectrum. mdpi.com

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.13 | Doublet | ~8.0 | 2H, Aromatic protons (tolyl ring) |

| ~7.73 | Doublet | ~2.0 | 1H, Aromatic proton (benzoxazole ring) |

| ~7.66 | Doublet | ~9.0 | 1H, Aromatic proton (benzoxazole ring) |

| ~7.40 | Multiplet | - | 3H, Aromatic protons (tolyl and benzoxazole rings) |

| ~2.45 | Singlet | - | 3H, Methyl protons (-CH₃) |

Note: Data is compiled from representative literature values and may vary slightly based on experimental conditions. mdpi.com

The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for this compound shows a series of signals corresponding to the fourteen carbon atoms in the structure. The presence of full spectra for this compound has been noted in the supplementary data of various studies. doi.orgrsc.org

The chemical shifts are influenced by the nature of the carbon atom (quaternary, CH) and its proximity to electronegative atoms like oxygen and nitrogen. The carbon atom of the C=N bond in the oxazole (B20620) ring is typically found significantly downfield. beilstein-journals.org The carbons of the nitro-substituted aromatic ring are also shifted accordingly. beilstein-journals.org

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound Analogues

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~166.1 | C=N (oxazole ring) |

| ~154.4 | C-O (benzoxazole ring) |

| ~145.5 | C-NO₂ (benzoxazole ring) |

| ~142.7 | Quaternary C (benzoxazole ring) |

| ~110.9 - 132.8 | Aromatic CH carbons |

| ~126.1 | Quaternary C (tolyl ring) |

| ~21.8 | -CH₃ |

Note: The data is based on the closely related 5-nitro-2-phenylbenzoxazole and 2-(p-tolyl)benzoxazole (B1581530) and serves as a reference. beilstein-journals.org

While specific DEPT (Distortionless Enhancement by Polarization Transfer) NMR studies for this compound are not extensively detailed in the surveyed literature, this technique is instrumental in distinguishing between CH, CH₂, and CH₃ groups. In a standard DEPT-135 experiment, CH₃ and CH groups would appear as positive signals, CH₂ groups as negative signals, and quaternary carbons would be absent. For this compound, the methyl carbon would yield a positive signal, as would the various CH carbons of the aromatic rings. The absence of any CH₂ groups means no negative signals would be expected.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org

The IR spectrum of this compound shows several characteristic absorption bands. doi.org The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. spectroscopyonline.com Other key signals include the stretching vibration of the C=N bond within the oxazole ring, C-O stretching, and various bands corresponding to the aromatic C=C and C-H bonds. doi.orgrsc.org

Raman spectroscopy provides complementary information and is particularly sensitive to symmetric vibrations and non-polar bonds, making it effective for analyzing the aromatic ring and nitro group symmetric stretches. spectroscopyonline.comrsc.org

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Assignment | Source |

|---|---|---|

| ~3106 | Aromatic C-H stretching | rsc.org |

| ~2923 | -CH₃ stretching | doi.org |

| ~1628 | C=N stretching (oxazole) | doi.org |

| ~1531, 1515 | Asymmetric NO₂ stretching | doi.orgrsc.org |

| ~1328 | Symmetric NO₂ stretching | doi.org |

| ~1250 | C-O-C stretching | doi.org |

| ~1462, 1416 | Aromatic C=C stretching | doi.orgrsc.org |

Note: Values are a composite from different sources and represent the most characteristic peaks.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. Electron Impact (EI) mass spectrometry typically involves high energy, leading to significant fragmentation of the molecule, which provides valuable structural information. acdlabs.com

The molecular formula of this compound is C₁₄H₁₀N₂O₃, giving it a nominal molecular weight of 254 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 254. The fragmentation pattern is often diagnostic. For nitroaromatic compounds, common fragmentation pathways include the loss of the nitro group (NO₂, 46 Da) or nitric oxide (NO, 30 Da). beilstein-journals.org Analysis of the closely related 5-nitro-2-phenylbenzoxazole (M⁺=240) shows major fragments from the loss of NO and NO₂, which is a highly probable pattern for the title compound as well. beilstein-journals.org

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Ion | Identity |

|---|---|---|

| 254 | [M]⁺ | Molecular Ion |

| 224 | [M - NO]⁺ | Loss of Nitric Oxide |

High-Resolution Mass Spectrometry (HR-EI-MS)

High-Resolution Mass Spectrometry (HRMS) is a technique that measures mass with very high accuracy, typically to four or five decimal places. bioanalysis-zone.com This allows for the unambiguous determination of a molecule's elemental formula from its exact mass. bioanalysis-zone.com While specific HR-EI-MS data for this compound was not available in the reviewed sources, the theoretical exact mass can be calculated from its formula, C₁₄H₁₀N₂O₃. This calculated value serves as the benchmark for experimental verification. An experimental HRMS measurement confirming this exact mass would provide definitive proof of the compound's elemental composition.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-nitro-2-phenylbenzoxazole |

| 2-(p-tolyl)benzoxazole |

| 2-hydroxy-5-nitro aniline |

| p-fluorobenzoic acid |

| 5-nitro-2-(p-fluorophenyl)benzoxazole |

| 2-amino-4-nitrophenol (B125904) |

| p-nitrophenylacetic acid |

| 5-nitro-2-(4-nitrobenzyl) benzoxazole |

| Benzene (B151609) |

| Ethyl benzene |

Computational and Theoretical Investigations of 5 Nitro 2 P Tolyl Benzoxazole

Quantum Chemical Calculations (e.g., ab initio, DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nrel.gov These methods are used to optimize the molecular geometry, calculate electronic properties, and predict vibrational spectra, providing a detailed picture of the molecule's behavior at the quantum level. For benzoxazole (B165842) derivatives, DFT calculations have been performed using various functionals and basis sets, such as B3LYP/6-31+G(d,p), to study their structural, electronic, and reactive properties. researchgate.net

The electronic properties of a molecule, such as the distribution of electron density and the energies of frontier molecular orbitals, are crucial for understanding its reactivity and potential interactions. DFT calculations are employed to determine these characteristics.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The energy gap between HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests higher reactivity. semanticscholar.org In related benzoxazole derivatives, the HOMO-LUMO energy gap has been calculated to be around 4 eV, indicating significant chemical reactivity. semanticscholar.org For 5-Nitro-2-(p-tolyl)benzoxazole, the electron-withdrawing nitro group and the electron-donating tolyl group are expected to significantly influence the energies of these frontier orbitals.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are used to predict sites for electrophilic and nucleophilic attacks. esisresearch.org In similar nitro-substituted benzoxazoles, the region around the nitro group typically shows a strong negative potential (red/yellow), making it a likely site for electrophilic attack, while other regions may exhibit positive potential (blue), indicating susceptibility to nucleophilic attack. esisresearch.orgresearchgate.net Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and hyperconjugative interactions within the molecule, revealing the stability conferred by electron delocalization. esisresearch.org

Table 1: Representative Frontier Orbital Energies for a Related Benzoxazole Derivative This table presents data for a structurally similar compound, 2-(p-tolyl)benzoxazole (B1581530), as calculated by DFT methods, to illustrate typical values.

| Property | Energy (eV) |

| E (HOMO) | -6.25 |

| E (LUMO) | -1.60 |

| Energy Gap (ΔE) | 4.65 |

Source: Theoretical data adapted from studies on 2-(p-tolyl)benzoxazole. researchgate.net

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on the vibrations of its functional groups. DFT calculations are used to compute theoretical vibrational frequencies, which are then compared with experimental data to confirm structural assignments. esisresearch.orgnih.gov The vibrational modes for key functional groups in this compound can be predicted based on studies of similar compounds.

The nitro group (NO₂) typically exhibits characteristic asymmetric and symmetric stretching vibrations. esisresearch.org The p-tolyl group has distinct vibrations associated with its methyl (CH₃) and aromatic ring (C-H) components. scialert.net The benzoxazole core itself has signature vibrations, including the C=N stretching and the C-O-C stretching modes. esisresearch.org Potential energy distribution (PED) analysis is often used to make precise assignments for each vibrational mode. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table compiles expected vibrational wavenumbers (cm⁻¹) based on theoretical and experimental data from structurally related nitro- and tolyl-substituted benzoxazoles.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | References |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 | esisresearch.org |

| Nitro (NO₂) | Symmetric Stretch | ~1350 | esisresearch.org |

| Tolyl (CH₃) | Asymmetric Stretch | 2970 - 3025 | scialert.net |

| Tolyl (CH₃) | Symmetric Stretch | 2925 - 2930 | scialert.net |

| Benzoxazole | C=N Stretch | ~1630 | esisresearch.org |

| Benzoxazole | C-O-C Asymmetric Stretch | ~1150 | esisresearch.org |

| Benzoxazole | C-O-C Symmetric Stretch | ~1060 | esisresearch.org |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a large molecule, typically a protein or enzyme. This method is crucial in drug discovery for identifying potential biological targets and understanding the mechanism of action. mdpi.com Benzoxazole derivatives have been widely studied using this approach against various therapeutic targets. researchgate.netnih.govmdpi.com

Docking simulations predict the preferred orientation and conformation (the "pose") of the ligand within the protein's binding pocket. The analysis of these poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which stabilize the ligand-protein complex. For instance, in docking studies of benzoxazole derivatives with targets like VEGFR-2, the benzoxazole ring has been shown to orient itself within hydrophobic pockets, while other functional groups form hydrogen bonds with specific amino acid residues like Asp1046. nih.gov Similarly, when docked against acetylcholinesterase, benzoxazole-based inhibitors form crucial interactions with residues in the catalytic active site. mdpi.com

A primary output of molecular docking is a scoring function that estimates the binding affinity, often expressed in kcal/mol. dntb.gov.ua A more negative docking score generally indicates a more favorable binding interaction. tandfonline.com Studies on various benzoxazole derivatives have reported a wide range of binding energies depending on the specific substitutions and the target protein. For example, benzoxazole hybrids targeting the DprE1 enzyme in tuberculosis research have shown docking energies around -59 kcal/mol. tandfonline.com Other derivatives targeting cholinesterases have demonstrated docking scores as low as -10.50. nih.gov These energetic analyses help to rank potential drug candidates and understand the structural features that contribute to potent binding.

Table 3: Potential Biological Targets and Reported Binding Energies for Benzoxazole Derivatives This table shows examples of biological targets investigated for various benzoxazole compounds and their reported binding affinities from molecular docking studies.

| Compound Class | Biological Target | Reported Binding Affinity/Score | References |

| Benzoxazole-Oxadiazole Hybrids | Acetylcholinesterase (AChE) | IC₅₀ = 5.80 µM | mdpi.com |

| Benzoxazole-Oxadiazole Hybrids | Butyrylcholinesterase (BuChE) | IC₅₀ = 7.20 µM | mdpi.com |

| Benzoxazole-Triazole Hybrids | DprE1 Enzyme | -59.05 kcal/mol (Docking Energy) | tandfonline.com |

| Benzimidazole-Pyrrole Hybrids | Acetylcholinesterase (AChE) | -10.50 (Docking Score) | nih.gov |

| Modified Benzoxazoles | VEGFR-2 Kinase | IC₅₀ = 0.0579 µM | nih.gov |

| 5-Nitrobenzoxazole Derivatives | Topoisomerase IIα | IC₅₀ = 2 µM | researchgate.net |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. researchgate.net MD simulations are used to assess the conformational stability of the ligand within the binding site and to analyze the dynamics of the interactions. nih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

Key parameters analyzed from MD simulations include the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). The RMSD of the ligand and protein backbone atoms is monitored to determine if the system reaches equilibrium and to assess the stability of the binding pose predicted by docking. A stable RMSD over the simulation time suggests a stable complex. The RMSF of individual amino acid residues can highlight flexible regions of the protein and identify key residues that interact dynamically with the ligand. Such analyses have been performed on benzoxazole derivatives to confirm the stability of their binding to targets like human topoisomerase IIα and the DprE1 enzyme. researchgate.netnih.gov

Computational Predictive Modeling of Pharmacokinetic Properties (in silico ADMET, excluding safety/toxicity outcomes)

The evaluation of pharmacokinetic properties, encompassing absorption, distribution, metabolism, and excretion (ADME), is a critical phase in the development of new chemical entities as potential therapeutic agents. In recent years, in silico computational models have become indispensable tools for predicting these properties, offering a rapid and cost-effective alternative to early-stage experimental screening. For this compound and its analogs, several studies have employed computational methods to forecast their drug-likeness and ADME profiles.

A significant study by Karatas et al. involved the synthesis of a series of 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives, including the p-tolyl variant, and subjected them to in silico ADME predictions. researchgate.net These computational analyses are crucial for understanding the potential bioavailability and disposition of the compound within a biological system. The primary goal of such studies is to identify candidates with favorable pharmacokinetic characteristics early in the drug discovery pipeline. researchgate.net

The predictions for these compounds are often based on a set of molecular descriptors that influence their pharmacokinetic behavior. These descriptors typically include parameters related to absorption, such as predicted intestinal absorption and Caco-2 cell permeability. Distribution is often assessed by predicting the compound's ability to cross the blood-brain barrier (BBB) and its binding to plasma proteins. Metabolism is evaluated by predicting interactions with cytochrome P450 (CYP) enzymes, which are key to the biotransformation of many drugs.

The drug-likeness of a compound is another critical aspect evaluated through computational models. This is often assessed using rules such as Lipinski's Rule of Five, which provides a set of guidelines for the molecular properties that are typically associated with orally active drugs. These rules consider factors like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

For the series of benzoxazole derivatives, including this compound, in silico models were used to calculate these crucial ADME and drug-likeness parameters. researchgate.net The results of these predictions help in prioritizing compounds for further experimental validation.

Below are data tables summarizing the computationally predicted pharmacokinetic and drug-likeness properties for this compound and related derivatives from relevant studies.

Table 1: Predicted Physicochemical and Drug-Likeness Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| This compound | C₁₄H₁₀N₂O₃ | 254.24 | 3.65 | 4 | 0 |

This data is computationally generated and serves as a predictive guide.

Table 2: Predicted ADME Properties

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Caco-2 Permeability (nm/s) | Predicted Blood-Brain Barrier (BBB) Permeation | CYP2D6 Inhibition |

| This compound | High | High | Yes | Predicted Inhibitor |

These values are derived from in silico models and await experimental verification.

In a broader context, studies on various benzoxazole derivatives have consistently utilized in silico ADME predictions to guide synthesis and biological evaluation. nih.govhealthinformaticsjournal.com For instance, research on other substituted benzoxazoles has shown that adherence to Lipinski's rule often correlates with favorable pharmacokinetic characteristics like high gastrointestinal absorption and good bioavailability. healthinformaticsjournal.com The computational screening of benzoxazole libraries against biological targets is frequently complemented by ADME/Tox predictions to filter for compounds with desirable pharmacokinetic profiles. researchgate.netscialert.net

It is important to note that while these computational predictions are highly valuable, they are theoretical in nature and require experimental validation to confirm the actual pharmacokinetic behavior of this compound.

Biological Activity Profiling and Mechanistic Studies

In Vitro Enzyme Inhibition Assays

The inhibitory potential of 5-Nitro-2-(p-tolyl)benzoxazole and related nitrobenzoxazoles has been evaluated against several key enzymes, providing insights into their mechanisms of action at a molecular level.

Topoisomerase I and IIα Inhibition Profiling of Nitrobenzoxazoles

Topoisomerases are crucial enzymes that regulate the topological state of DNA and are vital for cellular processes like replication and transcription. dntb.gov.ua Their inhibition is a key mechanism for many anti-cancer agents. dntb.gov.uanih.gov

Several 2,5-disubstituted benzoxazole (B165842) and benzimidazole (B57391) derivatives have been investigated for their ability to inhibit eukaryotic DNA topoisomerase I and II. nih.gov Notably, some 5-nitro-2-substituted benzoxazole derivatives have demonstrated significant inhibitory activity. For instance, 5-nitro-2-(p-nitrobenzyl)benzoxazole showed inhibitory activity against eukaryotic DNA topoisomerase II with an IC50 value of 91.41 µM. nih.gov In another study, 5-nitro-2-(4-ethoxyphenyl)benzoxazole was found to have a Topo II inhibitory activity comparable to the standard drug etoposide, with an IC50 value of 22.4 μM. esisresearch.org

A series of 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives were synthesized and evaluated for their potential to inhibit human DNA topoisomerase I (hTopo I) and IIα (hTopo IIα). researchgate.net Among these, 5-nitro-2-(4-butylphenyl)benzoxazole (1i) was identified as a potent inhibitor of hTopo IIα, with an IC50 value of 2 µM, which was more active than the reference drug etoposide. researchgate.net However, this compound did not exhibit significant cytotoxic activity against HeLa, WiDR, A549, and MCF7 cancer cell lines. researchgate.net

The table below summarizes the topoisomerase inhibitory activities of selected nitrobenzoxazole derivatives.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| 5-Nitro-2-(p-nitrobenzyl)benzoxazole | Topoisomerase II | 91.41 | nih.gov |

| 5-Nitro-2-(4-ethoxyphenyl)benzoxazole | Topoisomerase II | 22.4 | esisresearch.org |

| 5-Nitro-2-(4-butylphenyl)benzoxazole | hTopo IIα | 2 | researchgate.net |

| Etoposide (Reference) | Topoisomerase II | 21.8 | esisresearch.org |

| Camptothecin (Reference) | Topoisomerase I | - | nih.gov |

Cholinesterase (AChE and BuChE) Inhibition Studies on Benzoxazole Hybrids

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. mdpi.commdpi.com The inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.gov Several benzoxazole derivatives have been identified as inhibitors of both AChE and BuChE. mdpi.comresearchgate.net

Studies on novel benzoxazole and naphthoxazole analogs have shown their potential as cholinesterase inhibitors. dntb.gov.uamdpi.com For instance, certain benzoxazole-based thiazole (B1198619) hybrid analogs have demonstrated significant AChE inhibitory activity. researchgate.net One study reported a potent inhibitor with an IC50 value of 0.363 µM for AChE. researchgate.net Another study on bis-benzoxazole derivatives showed a wide range of inhibitory activities against both AChE and BuChE, with IC50 values ranging from 1.10 to 24.50 µM for AChE and 1.90 to 28.60 µM for BuChE. nih.govtandfonline.com

A series of benzimidazole-based thiazole derivatives were also evaluated, with some compounds showing more potent inhibition than the standard drug Donepezil. mdpi.com One derivative, which included a nitro group, was identified as the second most potent inhibitor of both AChE and BuChE with IC50 values of 0.20 µM and 0.50 µM, respectively. mdpi.com Similarly, benzoxazole-oxadiazole hybrids have been investigated, with one analog bearing a nitro group showing significant inhibitory activity against both AChE and BuChE, even more potent than Donepezil. semanticscholar.org

The inhibitory activities of selected benzoxazole hybrids against cholinesterases are presented in the table below.

| Compound Class | Target Enzyme | IC50 Range (µM) | Notable Compound IC50 (µM) | Reference |

| Benzoxazole-based thiazole hybrids | AChE | - | 0.363 | researchgate.net |

| Bis-benzoxazole derivatives | AChE | 1.10 - 24.50 | - | nih.govtandfonline.com |

| Bis-benzoxazole derivatives | BuChE | 1.90 - 28.60 | - | nih.govtandfonline.com |

| Benzimidazole-based thiazole derivative (with nitro group) | AChE | - | 0.20 | mdpi.com |

| Benzimidazole-based thiazole derivative (with nitro group) | BuChE | - | 0.50 | mdpi.com |

| Donepezil (Reference) | AChE & BuChE | - | - | nih.govtandfonline.commdpi.comsemanticscholar.org |

DprE1 Enzyme Inhibition in Mycobacterial Pathways

Decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) is an essential enzyme for the synthesis of the mycobacterial cell wall and is a key target for the development of new anti-tuberculosis agents. nih.govmdpi.comnih.gov The inhibition of DprE1 often involves a nitro group, which is reduced to a nitroso species that covalently binds to a cysteine residue in the enzyme's active site. nih.govnih.gov

Nitrobenzothiazinones (BTZs) are a well-known class of covalent DprE1 inhibitors. nih.govresearchgate.net Studies have shown that the nitro group is crucial for their mechanism of action. nih.govnih.gov While specific studies on this compound as a DprE1 inhibitor are not detailed, the broader class of nitro-aromatic compounds, including nitrobenzamides and nitrobenzenes, have been identified as potent inhibitors of this enzyme. nih.govmdpi.com

Recent research on 1,2,3-triazole-benzoxazole hybrids has identified compounds with significant DprE1 inhibitory activity. nih.gov Two compounds from this series, BOK-2 and BOK-3, demonstrated IC50 values of 2.2 ± 0.1 µM and 3.0 ± 0.6 µM, respectively, which are comparable to the standard inhibitor TCA-1. nih.gov This highlights the potential of the benzoxazole scaffold in designing novel DprE1 inhibitors.

The table below shows the DprE1 inhibitory activity of selected compounds.

| Compound | IC50 (µM) | Reference |

| BOK-2 (1,2,3-triazole-benzoxazole hybrid) | 2.2 ± 0.1 | nih.gov |

| BOK-3 (1,2,3-triazole-benzoxazole hybrid) | 3.0 ± 0.6 | nih.gov |

| TCA-1 (Standard) | 3.0 ± 0.2 | nih.gov |

VEGFR-2 Kinase Activity Modulation

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. nih.govnih.govfrontiersin.org Consequently, inhibiting VEGFR-2 kinase activity is a significant strategy in cancer therapy. nih.govmdpi.com

A number of benzoxazole derivatives have been designed and synthesized as potential VEGFR-2 inhibitors. nih.govnih.govmdpi.com In one study, a series of new benzoxazole derivatives were evaluated, and compounds 14o, 14l, and 14b showed the highest activities, with VEGFR-2 protein concentrations of 586.3, 636.2, and 705.7 pg/ml, respectively, compared to the control. nih.govnih.gov Another study on modified benzoxazole-based derivatives identified compound 8d as being more potent than the standard drug sorafenib, with a VEGFR-2 inhibition IC50 value of 0.0554 µM compared to 0.0782 µM for sorafenib. mdpi.com

The table below presents the VEGFR-2 inhibitory activity of selected benzoxazole derivatives.

| Compound | VEGFR-2 Inhibition | Reference |

| Compound 14o | Protein concentration of 586.3 pg/ml | nih.govnih.gov |

| Compound 14l | Protein concentration of 636.2 pg/ml | nih.govnih.gov |

| Compound 14b | Protein concentration of 705.7 pg/ml | nih.govnih.gov |

| Compound 8d | IC50 of 0.0554 µM | mdpi.com |

| Sorafenib (Reference) | IC50 of 0.0782 µM | mdpi.com |

Cellular Activity Assessment in Cultured Cell Lines (focus on antiproliferative effects without clinical implications)

The antiproliferative effects of this compound and its analogs have been evaluated against various human cancer cell lines, demonstrating their potential to inhibit cell growth.

Benzoxazole derivatives have shown potent activity against a range of cancer cell lines. mdpi.com For example, a series of 2-arylbenzoxazoles exhibited pronounced to moderate antiproliferative activity against the NCI-H460 non-small cell lung cancer cell line, with IC50 values ranging from 0.4 to 41.6 μM. mdpi.com In another study, some 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles showed potential anticancer activity. nih.gov

A series of new benzoxazole derivatives were tested for their cytotoxic activities against MCF-7 (breast cancer) and HepG2 (hepatocellular carcinoma) cell lines, showing promising effects with IC50 values ranging from 3.22 to 32.53 µM. nih.gov Modified benzoxazole-based derivatives also showed significant cytotoxicity, with one compound (8d) exhibiting IC50 values of 3.43, 2.79, and 2.43 µM against MCF-7, HCT116 (colorectal carcinoma), and HepG2 cell lines, respectively, which were more potent than the standard drug sorafenib. mdpi.comnih.gov

However, it is noteworthy that while 5-nitro-2-(4-butylphenyl)benzoxazole was a potent inhibitor of hTopo IIα, it did not show satisfactory cytotoxic activity on HeLa, WiDR, A549, and MCF7 cancer cell lines. researchgate.net This suggests that potent enzyme inhibition does not always translate directly to high cellular cytotoxicity, and other factors such as cell permeability and metabolism may play a role.

The table below summarizes the antiproliferative activity of selected benzoxazole derivatives.

| Compound/Series | Cell Line(s) | IC50 Range/Value (µM) | Reference |

| 2-Arylbenzoxazoles | NCI-H460 | 0.4 - 41.6 | mdpi.com |

| New benzoxazole derivatives | MCF-7, HepG2 | 3.22 - 32.53 | nih.gov |

| Compound 8d | MCF-7 | 3.43 | mdpi.comnih.gov |

| Compound 8d | HCT116 | 2.79 | mdpi.comnih.gov |

| Compound 8d | HepG2 | 2.43 | mdpi.comnih.gov |

| Sorafenib (Reference) | MCF-7, HCT116, HepG2 | 4.21, 5.30, 3.40 | mdpi.comnih.gov |

Assessment of Cellular Growth Modulation

The evaluation of cellular growth modulation is a critical first step in determining the therapeutic potential of a compound. Research into benzoxazole derivatives has frequently included screening for cytotoxic effects against various human cancer cell lines. While specific data for this compound is not extensively detailed in the reviewed literature, studies on structurally related 5-nitro-2-(substitutedphenyl)benzoxazoles provide significant insights into the potential activity of this class of compounds.

For instance, a series of 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives were synthesized and evaluated as potential antitumor agents. researchgate.net In these studies, compounds were tested against a panel of cancer cell lines. One notable finding was that the derivative 5-nitro-2-(4-butylphenyl)benzoxazole (1i) did not exhibit satisfactory cytotoxic activity against HeLa, WiDR, A549, and MCF7 cancer cell lines, despite its potent enzymatic inhibition of a key molecular target. researchgate.net

In other studies focusing on the broader benzoxazole class, various derivatives have demonstrated significant anti-proliferative activity. The table below summarizes the cytotoxic activity of several benzoxazole compounds against different human cancer cell lines, illustrating the potential of this chemical scaffold.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 8d ¹ | HepG2 (Hepatocellular Carcinoma) | 2.43 | mdpi.com |

| HCT116 (Colorectal Carcinoma) | 2.79 | mdpi.com | |

| MCF-7 (Breast Cancer) | 3.43 | mdpi.com | |

| Compound 8e ¹ | HepG2 (Hepatocellular Carcinoma) | 2.76 | nih.gov |

| HCT116 (Colorectal Carcinoma) | 2.94 | nih.gov | |

| MCF-7 (Breast Cancer) | 3.53 | nih.gov | |

| Compound 4b ² | A-549 (Lung Cancer) | 0.00803 | dntb.gov.ua |

| MDA-MB-231 (Mammary Carcinoma) | 0.0103 | dntb.gov.ua | |

| Compound 4e ³ | A-549 (Lung Cancer) | 0.0095 | dntb.gov.ua |

| MDA-MB-231 (Mammary Carcinoma) | 0.0147 | dntb.gov.ua |

¹Compound 8d is 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(pyridin-2-yl)benzamide; Compound 8e is 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide. ²Compound 4b is 6-amino-4-(4-(diphenylamino)phenyl)-2-oxo-1-(p-tolyl)-1,2-dihydropyridine-3,5-dicarbonitrile. ³Compound 4e is 6-amino-4-(4-(diphenylamino)phenyl)-1-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile.

These findings highlight that substitutions on the benzoxazole core and the 2-phenyl ring play a crucial role in modulating the cytotoxic potency of these compounds. mdpi.comdntb.gov.ua

Induction of Molecular Pathways (e.g., apoptosis, cytokine regulation)

Beyond assessing general cytotoxicity, research has delved into the specific molecular pathways that benzoxazole derivatives can trigger within cells, particularly the induction of apoptosis (programmed cell death) and the regulation of inflammatory cytokines.

Apoptosis Induction: The induction of apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Several studies have confirmed that benzoxazole derivatives can initiate this process. For example, certain benzoxazole-based compounds have been shown to induce apoptosis by elevating the levels of pro-apoptotic proteins like B-cell lymphoma-2 (Bcl-2)-associated X protein (BAX) and caspases (caspase-3 and caspase-9), while decreasing the levels of anti-apoptotic proteins like Bcl-2. nih.gov One study on a benzoxazole derivative, NPPB, found that it promoted apoptosis in human lens epithelial cells by increasing intracellular reactive oxygen species (ROS), which in turn triggered the mitochondrial apoptosis pathway. nih.gov Another investigation into a modified benzoxazole, compound 8d, demonstrated that it arrested the HepG2 cell cycle at the pre-G1 phase, a characteristic feature of apoptosis. mdpi.comnih.gov

Cytokine Regulation: Chronic inflammation is closely linked to cancer development, and the modulation of inflammatory cytokines is a key therapeutic strategy. Certain benzoxazole derivatives have been shown to possess anti-inflammatory properties by regulating cytokine production. In a study involving HepG2 cancer cells, compound 8d was found to cause a significant reduction in the expression of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The inhibition of TNF-α was 90.54% and IL-6 was 92.19% compared to the control. nih.gov Similarly, other research has identified 2,5-diaminobenzoxazole (B1605387) derivatives that potently inhibit the IL-6/STAT3 signaling pathway, which is crucial in inflammatory diseases and cancer. researchgate.netnih.gov

Mechanistic Insights into Biological Actions

Understanding the precise molecular mechanisms is vital for the development of targeted therapies. Research on this compound and related compounds has focused on identifying specific molecular targets and elucidating the cellular pathways they modulate.

Molecular Target Identification and Validation (e.g., specific protein binding)

A key aspect of mechanistic studies is the identification of direct molecular targets. For the class of 5-nitro-2-(substitutedphenyl)benzoxazoles, human DNA topoisomerase IIα (hTopo IIα) has been identified as a significant target. researchgate.net Topoisomerases are essential enzymes that manage the topological state of DNA and are validated targets for cancer therapy. researchgate.net

A study that synthesized a series of these compounds found that two derivatives, 5-nitro-2-(4-butylphenyl)benzoxazole (1i) and 2-(4-butylphenyl)oxazolo[4,5-b]pyridine (2i), were potent inhibitors of hTopo IIα, with an IC50 value of 2 µM, which was more active than the reference drug etoposide. researchgate.net Molecular docking and molecular dynamics simulations were employed to understand the binding mechanism of these compounds to hTopo IIα. researchgate.net Other molecular targets have been identified for the broader benzoxazole class, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is critical for angiogenesis. mdpi.comnih.gov

The table below summarizes key molecular targets identified for benzoxazole derivatives.

| Compound Class/Derivative | Molecular Target | Most Active Compound (in study) | Inhibitory Concentration (IC50) | Reference |

| 5-Nitro-2-(substitutedphenyl)benzoxazoles | Human Topoisomerase IIα | 5-Nitro-2-(4-butylphenyl)benzoxazole | 2 µM | researchgate.net |

| Benzoxazole-based derivatives | VEGFR-2 | Compound 8d¹ | 0.0554 µM | mdpi.com |

| Benzoxazole-based derivatives | VEGFR-2 | Compound 8a² | 0.0579 µM | nih.gov |

¹Compound 8d is 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(pyridin-2-yl)benzamide. ²Compound 8a is 4-(2-(benzo[d]oxazol-2-ylthio)acetamido)-N-(p-tolyl)benzamide.

Elucidation of Cellular Pathways Modulated by the Compound

Following target identification, research aims to map the downstream cellular pathways affected by the compound. As mentioned, benzoxazoles can trigger the mitochondrial (intrinsic) pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like BAX are upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to the release of cytochrome c from the mitochondria and subsequent activation of a caspase cascade (e.g., caspase-9 and caspase-3), ultimately resulting in cell death. najah.edunih.gov

Furthermore, the compound NPPB was shown to induce apoptosis via endoplasmic reticulum (ER) stress, activating proteins such as JNK and caspase-12. nih.gov The inhibition of inflammatory pathways, such as the IL-6/STAT3 pathway, is another key mechanism. researchgate.netnih.gov Inhibition of this pathway can suppress chronic inflammation and reduce the proliferation and survival of cancer cells that depend on this signaling cascade.

Investigation of Interactions with Microbial DNA Gyrase

In addition to their effects on human cells, benzoxazole derivatives have been investigated for their antimicrobial properties, specifically as inhibitors of bacterial DNA gyrase. wjpsonline.comesisresearch.org DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an excellent target for developing antibacterial agents with selective toxicity. mdpi.comnih.gov The enzyme is essential for maintaining the correct topological state of DNA during replication and transcription. mdpi.com

Inhibition of DNA gyrase by benzoxazole and related benzothiazole (B30560) compounds leads to the disruption of these vital cellular processes and ultimately bacterial cell death. mdpi.comnih.gov Molecular docking studies have provided insights into the binding interactions between these inhibitors and the enzyme. For some novel bacterial topoisomerase inhibitors (NBTIs), hydrophobic interactions with amino acid residues such as Alanine, Valine, and Methionine within the ATP-binding site of the GyrB subunit of DNA gyrase are crucial for their inhibitory activity. mdpi.com The development of benzothiazole-based inhibitors conjugated with siderophore mimics has been explored to enhance uptake into Gram-negative bacteria, further highlighting DNA gyrase as a key target. nih.gov

Scaffold Modifications and Their Biological Implications

Alterations to the core benzoxazole scaffold have been explored to develop derivatives with improved biological profiles. scite.aichemistryjournal.net These modifications can involve substitutions at various positions of the benzoxazole ring system, leading to significant changes in biological activity. mdpi.comchemistryjournal.net

A strong structure-activity relationship has been observed for benzoxazole derivatives, with the substituents at the C-2 and C-5 positions being particularly critical for antimicrobial potency. mdpi.com The introduction of different functional groups at these positions can modulate the compound's lipophilicity, electronic properties, and steric fit with microbial targets. mdpi.com For example, the synthesis of 2,5-disubstituted benzoxazole derivatives has been a focus of research aiming to develop more effective antimicrobial agents. esisresearch.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazoles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. Several QSAR studies have been conducted on benzoxazole derivatives to understand the structural requirements for their biological effects and to design more potent molecules. nih.govresearchgate.netchemijournal.comnih.gov

These models often use various molecular descriptors, such as electronic, steric, and hydrophobic parameters, to build a mathematical relationship with the observed biological activity. For instance, a QSAR model was developed for a series of benzoxazole derivatives as potential inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase from Cryptosporidium parvum, yielding a good correlation coefficient (r² of 0.7948). nih.govnih.gov Another 3-D QSAR model for benzoxazole benzenesulfonamide (B165840) derivatives as antidiabetic agents showed a high correlation (R² = 0.9686), indicating good predictive ability. chemijournal.com These studies suggest that QSAR can be a valuable tool in the rational design and optimization of benzoxazole-based therapeutic agents. researchgate.netresearchgate.net

Analytical Techniques for the Characterization of 5 Nitro 2 P Tolyl Benzoxazole

Chromatographic Methods

Chromatographic techniques are essential for the purification and analysis of this compound.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of the synthesis of this compound and to get a preliminary assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC, often with a C18 column, is a common method used for the analysis of benzoxazole (B165842) derivatives. nih.gov This technique provides high resolution and sensitivity, making it suitable for purity determination and stability studies.

Spectroscopic Methods

Spectroscopic methods are indispensable for the structural elucidation and characterization of this compound.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The absorption spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet and visible regions due to the presence of the conjugated benzoxazole system and the nitro group.

Fluorescence Spectroscopy: Some benzoxazole derivatives are known to be fluorescent. Investigating the fluorescence properties of this compound could provide insights into its electronic structure and potential applications in materials science or as a fluorescent probe.

Advanced Research Applications and Future Directions

Development of 5-Nitro-2-(p-tolyl)benzoxazole as a Chemical Probe

A chemical probe is a small-molecule tool used to study and manipulate biological systems by selectively interacting with a specific protein target. bohrium.com The development of high-quality chemical probes is crucial for understanding protein function and for the initial stages of drug discovery. bohrium.com Benzoxazole (B165842) derivatives are recognized as important scaffolds for fluorescent probes, particularly as anion and metal cation sensors. jetir.org

While specific research detailing this compound as a chemical probe is not extensively documented, its structural characteristics suggest potential utility. The benzoxazole core is known to be a component of fluorescent compounds, which are foundational to many probes. researchgate.net For instance, certain 2-phenylbenzoxazole (B188899) derivatives exhibit fluorescence sensitive to their microenvironment, a key feature for designing ON-OFF fluorescent chemosensors. researchgate.net The intrinsic photophysical properties of the 2-(p-tolyl)benzoxazole (B1581530) core could be harnessed and potentially modulated by the 5-nitro substitution to create probes for specific biological targets or environments. Further research would be required to characterize its fluorescence quantum yield, Stokes shift, and selectivity towards specific biomolecules or ions to validate its use as a chemical probe.

Integration into Molecular Hybridization Strategies

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores from different bioactive compounds into a single hybrid molecule. researchgate.net This approach aims to create new chemical entities with improved affinity, better efficacy, or the ability to interact with multiple biological targets simultaneously. researchgate.net The benzoxazole scaffold is an attractive component for such strategies due to its diverse biological activities, including anticancer properties. researchgate.netscite.aiconsensus.app

Researchers have successfully employed molecular hybridization to develop novel benzoxazole-containing anticancer agents. researchgate.net For example, benzoxazole has been hybridized with other pharmacologically important moieties like benzamides, thiazolidinones, and 1,2,3-triazoles to target various cancer-related pathways. researchgate.netnih.govnih.gov The this compound structure could serve as a key building block in this context. Its nitro group can act as a hydrogen bond acceptor or be involved in charge-transfer interactions, while the tolyl group can be modified to attach linkers connecting to another pharmacophore. This strategy could lead to the development of dual-target agents, for instance, by linking it to a known inhibitor of a different signaling pathway implicated in cancer progression.

Exploration of Novel Therapeutic Target Interactions for Benzoxazole Scaffolds

The benzoxazole nucleus is a versatile scaffold that interacts with a wide array of biological targets, leading to diverse pharmacological effects such as anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. mdpi.comresearchgate.net A significant area of research involves identifying novel interactions to address diseases like cancer. One critical set of targets in oncology is the topoisomerase enzymes, which regulate DNA topology and are essential for cell replication. nih.gov

In a study focused on developing new antitumor agents, a series of 5(or 6)-nitro-2-(substitutedphenyl)benzoxazole derivatives were designed and synthesized to target human DNA topoisomerase enzymes. nih.gov Within this series, compounds structurally related to this compound were evaluated. Notably, the compound 5-nitro-2-(4-butylphenyl)benzoxazole demonstrated significant inhibitory activity against human topoisomerase IIα (hTopo IIα) with an IC₅₀ value of 2 µM, which was more potent than the reference drug etoposide. nih.gov This finding is highly promising and suggests that the 5-nitro-2-arylbenzoxazole scaffold is a viable starting point for developing novel hTopo IIα inhibitors. nih.gov Molecular docking studies further elucidated that these compounds could fit into the ATP-binding pocket of the enzyme, providing a rationale for their inhibitory mechanism. nih.gov

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 5-nitro-2-(4-butylphenyl)benzoxazole | hTopo IIα | 2 | nih.gov |

| 2-(4-butylphenyl)oxazolo[4,5-b]pyridine | hTopo IIα | 2 | nih.gov |

| Etoposide (Reference Drug) | hTopo IIα | >2 | nih.gov |

This table presents the inhibitory activity of the most promising compounds from a study on novel benzoxazole derivatives against human topoisomerase IIα.

Other research has identified benzoxazole derivatives that target different pathways, including innate immune sensors like NOD-like receptor 3 (NLRP3) and Toll-like receptor 4 (TLR4), as well as enzymes like xanthine (B1682287) oxidase for the treatment of gout. nih.gov The broad applicability of the benzoxazole scaffold underscores the potential for discovering new therapeutic applications for derivatives like this compound.

Advancements in Sustainable Synthetic Routes for Benzoxazole Manufacturing

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules to reduce environmental impact and improve efficiency. jetir.orgjetir.org The manufacturing of benzoxazoles has benefited from such advancements, moving away from harsh traditional methods, such as condensation in polyphosphoric acid, towards more sustainable alternatives. jetir.orgresearchgate.net

Recent research has focused on developing eco-friendly protocols that offer mild reaction conditions, short reaction times, high yields, and simple experimental setups. jetir.orgjetir.org These methods often utilize green solvents like ethanol (B145695) or even solvent-free conditions, coupled with energy-efficient techniques. mdpi.comjetir.orgbohrium.com The use of recyclable catalysts is another key aspect of these sustainable routes. bohrium.com

| Method | Catalyst/Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | ZnONP / Ethanol | Rapid reaction (5 min), high yields | mdpi.com |

| Ultrasound-Assisted Synthesis | ZnONP / Ethanol | Energy efficient, rapid reaction (5 min) | mdpi.com |

| Solvent-Free Sonication | Imidazolium chlorozincate (II) ionic liquid on Fe₃O₄ nanoparticles | Recyclable catalyst, produces only water as a byproduct | bohrium.com |

| Simple Condensation | NH₄Cl / Ethanol | Economically viable, mild conditions (80-90°C) | jetir.orgjetir.org |

| Mechanochemical Reaction | ZnONP / Grinding | Solvent-free, rapid reaction (5 min) | mdpi.com |

This table summarizes several advanced sustainable methods developed for the synthesis of benzoxazole derivatives.

These green synthetic strategies are directly applicable to the manufacturing of this compound, which is typically synthesized via the condensation of 2-amino-4-nitrophenol (B125904) with p-tolualdehyde or a related p-tolyl precursor. Adopting these methods can make the production process more cost-effective and environmentally benign. mdpi.comjetir.org

Application in Materials Science or Sensors

Beyond their therapeutic potential, benzoxazole derivatives are valuable in materials science, primarily due to their unique photophysical properties. acs.orgresearchgate.net Many derivatives are fluorescent and have been developed into chemosensors for detecting various analytes, such as metal ions. researchgate.netmdpi.comfao.org The design of these sensors often relies on mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), which can be modulated by the presence of a target analyte, leading to a measurable change in fluorescence. researchgate.netmdpi.com

For example, macrocyclic ligands containing a benzoxazole fluorophore have been designed to selectively detect Zn²⁺ and Cd²⁺ ions in aqueous media through a chelation-enhanced fluorescence (CHEF) effect. mdpi.comfao.org Other research has focused on 2-(2′-hydroxyphenyl)benzoxazole (HPBO) derivatives as two-photon absorbing chromophores for sensing zinc and hydroxide (B78521) ions. acs.org The fluorescence of some 2-p-tolyl-benzoxazole derivatives has been shown to be sensitive to solvent polarity and can be used to detect inorganic cations like barium and lithium. researchgate.net

While the specific application of this compound in sensors has not been fully explored, its structure possesses the core 2-arylbenzoxazole fluorophore. The electron-withdrawing nitro group at the 5-position would likely influence its absorption and emission spectra. This substitution could be exploited to fine-tune its photophysical properties, potentially making it a candidate for developing new fluorescent sensors for specific ions or environmental conditions.

Q & A

Q. What are the key steps for synthesizing 5-Nitro-2-(p-tolyl)benzoxazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of 2-nitro-substituted benzaldehyde derivatives with p-tolylamine precursors. For example, 5-nitro-2-(p-fluorophenyl)benzoxazole was synthesized via condensation reactions under acidic conditions, achieving yields of ~52–90% depending on substituents . Optimization includes:

- Temperature control : Reactions often proceed at 80–100°C in ethanol or acetic acid.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) is used to isolate pure crystals .

- Catalyst selection : Use of SnCl₂·2H₂O in HCl for nitro-group reduction improves yield .

Q. How do I interpret FTIR and NMR spectral data for structural validation of this compound?

- Methodological Answer :

- FTIR : Key peaks include:

- Nitro group (NO₂) : Asymmetric stretching at ~1520 cm⁻¹, symmetric stretching at ~1340 cm⁻¹.

- Benzoxazole ring : C=N stretching at ~1620 cm⁻¹, C-O-C at ~1250 cm⁻¹ .

- ¹H NMR :

- Aromatic protons appear as multiplets at δ 7.2–8.5 ppm.

- Methyl protons (p-tolyl) resonate as a singlet at δ 2.3–2.5 ppm .

Compare experimental data with DFT-calculated spectra to resolve ambiguities .

Q. What solvents and storage conditions are recommended for handling this compound?

- Methodological Answer :

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water.

- Storage : Store at 0–6°C in airtight containers to prevent nitro-group degradation. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can computational methods (DFT, MD simulations) resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to model vibrational frequencies and NMR chemical shifts. Discrepancies >10 cm⁻¹ in FTIR often arise from solvent effects or anharmonicity, which can be corrected using scaling factors .

- Molecular Dynamics (MD) : Simulate solvent interactions to predict shifts in UV-Vis spectra. For example, polar solvents like ethanol cause bathochromic shifts due to stabilization of excited states .

Q. What strategies improve the antifungal activity of benzoxazole derivatives, and how is structure-activity relationship (SAR) analyzed?

- Methodological Answer :

- Derivative Design : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance binding to fungal N-myristoyltransferase (NMT). Benzoxazole derivatives with p-substituted phenyl groups show 4–8× higher activity than indole analogues .

- SAR Analysis :

- Docking studies : Use AutoDock Vina to model interactions with NMT’s active site (PDB: 2WVS). Hydrogen bonding between the benzoxazole core and Thr231 is critical .

- In vitro assays : Compare MIC values against Candida albicans; derivatives with MIC < 1 µg/mL are prioritized .

Q. How can low yields in benzoxazole synthesis be addressed, particularly for nitro-substituted derivatives?

- Methodological Answer :

- Reaction Optimization :

- Use microwave-assisted synthesis to reduce reaction time (30 min vs. 12 hrs) and improve yields by 15–20% .

- Add molecular sieves to absorb water in condensation reactions.

- Byproduct Analysis : Monitor via TLC (silica gel, ethyl acetate/hexane 1:3). Common byproducts like unreacted nitro precursors can be removed via acid-base extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.